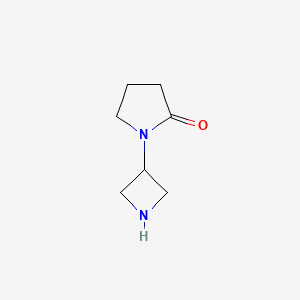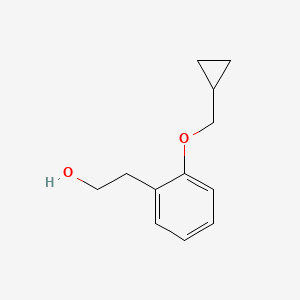
2-(2-(Cyclopropylmethoxy)phenyl)ethanol
Übersicht
Beschreibung
2-(2-(Cyclopropylmethoxy)phenyl)ethanol (CPME) is an organic compound that has gained attention due to its unique chemical structure. It is a clear, colorless, mobile liquid with a characteristic odor and a burning taste .
Synthesis Analysis
The synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol involves a five-step process starting from 2-hydroxybenzoic acid . The common methods used for the synthesis of 1,3,4-oxadiazoles involve the cyclization of the carboxylic acid hydrazides with a variety of dehydrating reagents such as POCl3, concentrated sulfuric acid, phosphonium salts, and Burgess-type reagents .Molecular Structure Analysis
The structure of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis . The disappearance of NH protons in NMR as well as IR spectra confirmed the synthesis of the oxadiazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol include esterification followed by hydrazinolysis . The final compound was examined for its antibacterial activity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
2-(2-(Cyclopropylmethoxy)phenyl)ethanol: has been studied for its potential antibacterial properties. Researchers have synthesized derivatives, such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole , and tested them against various bacterial strains. The compound exhibited significant antibacterial activity, which could be beneficial in developing new antibiotics .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds like 1,3,4-oxadiazoles . These heterocycles are important in medicinal chemistry due to their versatile biological actions, including antimicrobial and anticonvulsant activities .
Development of Therapeutic Agents
Due to the biological significance of oxadiazole derivatives, 2-(2-(Cyclopropylmethoxy)phenyl)ethanol can be used to develop therapeutic agents. It’s a key structural unit in the synthesis of drugs with potential applications in treating various diseases .
Antimicrobial Research
The oxadiazole nucleus, which can be synthesized from this compound, is found in many therapeutic agents with antimicrobial properties. This makes it a valuable entity for research in antimicrobial resistance and the development of new antimicrobial agents .
Anti-inflammatory Properties
Compounds bearing the oxadiazole moiety, which can be derived from 2-(2-(Cyclopropylmethoxy)phenyl)ethanol , have shown anti-inflammatory properties. This opens up possibilities for its use in creating anti-inflammatory medications .
Antihypertensive Applications
Derivatives of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol have been recognized for their antihypertensive effects. This could lead to new treatments for high blood pressure and related cardiovascular conditions .
Anticonvulsant Effects
Research indicates that oxadiazole derivatives, which can be synthesized from this compound, exhibit anticonvulsant effects. This is crucial for the development of new antiepileptic drugs .
Muscle Relaxant Usage
The compound’s derivatives have also been explored for their muscle relaxant properties. This could be particularly useful in conditions requiring muscle relaxation as a therapeutic approach .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDANZDHKZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Cyclopropylmethoxy)phenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




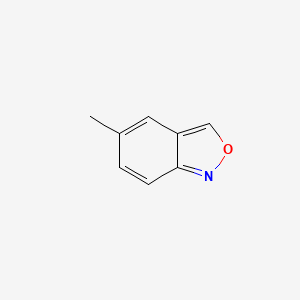

![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)

![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
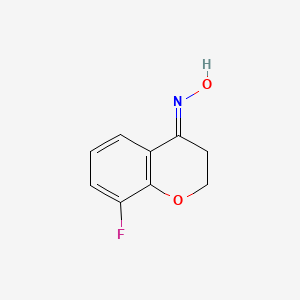
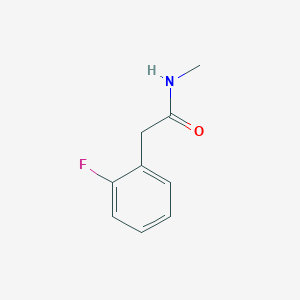

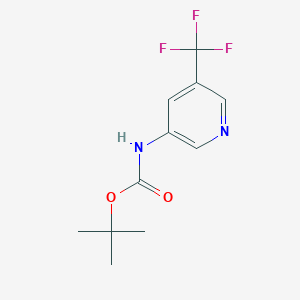
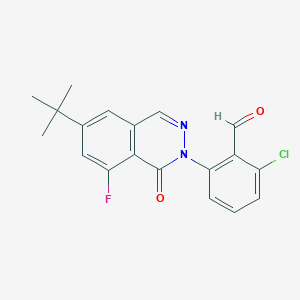
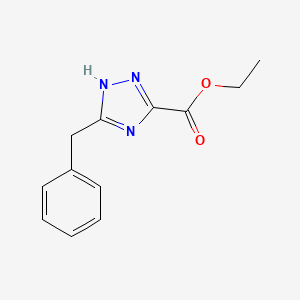
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
